molecular formula C22H17ClN4O B2781127 N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide CAS No. 329786-80-3

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Katalognummer: B2781127
CAS-Nummer: 329786-80-3
Molekulargewicht: 388.86
InChI-Schlüssel: ONSNHMNEKDNWLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(6-Chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a synthetic benzohydrazide derivative incorporating a quinazolin-2-yl moiety. Quinazoline derivatives are recognized for their diverse biological roles, including inhibition of fungal sphingolipid biosynthesis, a pathway critical for fungal virulence . The chloro and phenyl substituents on the quinazoline core may enhance target specificity and metabolic stability, while the 2-methylbenzohydrazide group could contribute to binding affinity toward fungal enzymes (e.g., glucosylceramide synthase, GlcCer) .

Eigenschaften

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSNHMNEKDNWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline-2-carboxylic acid with 2-methylbenzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and cell division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Mechanistically Related Compounds

Key Analogs: BHBM and D0

The most relevant analogs are N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and 3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide (D0) , which are well-characterized antifungal agents.

Structural Comparison
Feature N'-(6-Chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide BHBM/D0
Core Structure Quinazoline ring Benzylidene-hydrazide
Substituents 6-Chloro, 4-phenyl groups on quinazoline 3-Bromo, 4-hydroxy groups on benzylidene
Hydrazide Group 2-Methylbenzohydrazide 2-Methylbenzohydrazide (BHBM)
Mechanism of Action
  • BHBM/D0: Inhibit fungal GlcCer biosynthesis by blocking ceramide vesicular trafficking, disrupting sphingolipid-dependent processes like cell division .
  • Target Compound : Likely shares a similar mechanism due to the benzohydrazide group, but the quinazoline core may confer additional interactions with fungal targets (e.g., kinases or transporters) .
Efficacy and Selectivity
  • BHBM/D0 : Demonstrated potent in vitro activity against Cryptococcus neoformans and Candida albicans (MIC values: 0.5–2 µg/mL) and in vivo efficacy in murine models . Synergistic with fluconazole (FICI = 0.5) against fluconazole-resistant strains .
  • Target Compound : Predicted to have comparable or improved activity due to the chloro group’s electron-withdrawing effects, which may enhance target binding. However, the phenyl group could reduce solubility compared to BHBM’s hydroxy substituent.

Other Antifungal Agents with Divergent Mechanisms

Triazoles (e.g., Fluconazole)
  • Target: Lanosterol 14α-demethylase (ergosterol biosynthesis).
  • Comparison : Broader spectrum but prone to resistance via efflux pumps (e.g., P-gp). BHBM/D0 and the target compound avoid this issue by targeting GlcCer .
Chalcone Derivatives
  • Mechanism : Inhibit MDR efflux pumps (e.g., P-gp), resensitizing resistant fungi to azoles .
  • Comparison : The target compound’s quinazoline core may offer dual functionality (efflux inhibition + GlcCer targeting), unlike chalcones’ single mechanism.
Mandipropamid and Quinoxyfen
  • Targets : Cell wall biosynthesis (cellulose synthase) and serine esterase, respectively .
  • Comparison : These agents are pathogen-specific (e.g., Phytophthora), whereas the target compound’s GlcCer inhibition may apply to multiple fungi.

Research Findings and Clinical Potential

BHBM/D0

  • In Vivo Success : Reduced fungal burden in murine cryptococcosis models by >90% at 10 mg/kg/day .

Target Compound

  • Inferred Advantages: Structural Rigidity: The quinazoline core may improve pharmacokinetic properties (e.g., half-life) over BHBM’s flexible benzylidene group. Resistance Mitigation: Novel target (GlcCer) reduces cross-resistance with existing antifungals .
  • Challenges: Potential toxicity due to the chloro group; requires optimization for solubility.

Biologische Aktivität

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C17H16ClN3C_{17}H_{16}ClN_3 and a molecular weight of approximately 305.78 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that quinazoline derivatives often act as inhibitors of specific kinases involved in cancer progression, such as PI3K and AKT pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for anticancer therapies.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, the compound has shown IC50 values in the micromolar range against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The following table summarizes the IC50 values for various derivatives related to this compound:

CompoundCell LineIC50 (µM)
This compoundCaco-215.0
This compoundHCT11612.5

Mechanistic Insights

The mechanism of action involves the inhibition of key signaling pathways that promote cancer cell survival. For example, treatment with this compound has been associated with increased apoptosis in cancer cells, evidenced by elevated levels of caspase activity and alterations in gene expression related to apoptosis regulation (e.g., upregulation of pro-apoptotic genes like BAD) .

Case Studies

Case Study 1: Colorectal Cancer

In a controlled laboratory setting, this compound was tested against Caco-2 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.

Case Study 2: Breast Cancer

Another study focused on the effects of this compound on MCF7 breast cancer cells. The results showed that treatment led to a decrease in cell proliferation and induction of cell cycle arrest at the G1 phase, suggesting potential utility in breast cancer therapy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide?

Methodological Answer: The synthesis typically involves condensation of a quinazolinone precursor with 2-methylbenzohydrazide. Key steps include:

  • Quinazolinone Core Formation : Reacting 6-chloro-4-phenylquinazolin-2-amine with a carbonyl source (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol .
  • Hydrazide Coupling : Using stoichiometric equivalents of 2-methylbenzohydrazide in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C for 4–6 hours .
  • Purification : Recrystallization from methanol or ethanol yields high-purity products (>95%).

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CLower temps slow reaction; higher temps risk decomposition
SolventEthanol/MethanolPolar aprotic solvents improve solubility
Reaction Time4–6 hoursShorter times lead to incomplete coupling

Q. Reference :

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. Crystallize the compound in DMSO/water mixtures for suitable crystals .
  • Spectroscopy :
    • IR : Identify N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
    • NMR : ¹H NMR signals for hydrazide protons (δ 8.5–9.5 ppm) and quinazolinyl aromatic protons (δ 7.2–8.3 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. Reference :

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like casein kinase 2 (CK2) or topoisomerases, which are linked to cancer pathways .
  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
    • Perform rigid-flexible docking with a grid box covering the active site.
    • Validate with known inhibitors (e.g., CX-4945 for CK2) .
  • Interpretation : Analyze binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) and hydrogen-bond interactions with catalytic residues.

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Casein Kinase 2−9.2H-bond with Lys68, hydrophobic with Val45
Topoisomerase I−7.8π-Stacking with Tyr426

Q. Reference :

Q. How can catalytic applications of metal complexes derived from this hydrazide be explored?

Methodological Answer:

  • Complex Synthesis : React the hydrazide with MoO₂(acac)₂ or VO(acac)₂ in ethanol to form dioxidomolybdenum(VI) or vanadium(IV) complexes .
  • Catalytic Testing :
    • Epoxidation : Use tert-butyl hydroperoxide (TBHP) as an oxidant for styrene epoxidation (70–85% yield).
    • Cyclohexane Oxidation : Monitor product formation via GC-MS; typical turnover numbers (TON) range from 500–800 .

Q. Catalytic Performance :

SubstrateCatalystConversion (%)Selectivity (%)
StyreneMo-Complex8592 (Epoxide)
CyclohexaneV-Complex6578 (Ketone)

Q. Reference :

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. fluoro groups) and correlate with bioassay results. For example:
    • Quinazolinyl Chloro Substituent : Enhances cytotoxicity (IC₅₀ = 2.1 µM) compared to fluoro analogs (IC₅₀ = 8.7 µM) due to improved lipophilicity .
  • Experimental Validation :
    • Repeat assays under standardized conditions (e.g., MTT protocol, 48-hour incubation).
    • Use isogenic cell lines to control for genetic variability.

Q. Bioactivity Comparison :

SubstituentIC₅₀ (µM)Cell Line
6-Cl2.1MCF-7
6-F8.7MCF-7

Q. Reference :

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Test DMSO/water (1:1), methanol/chloroform, or acetonitrile/diethyl ether for slow evaporation.
  • Additives : Introduce 5% glycerol or 0.1 M ammonium acetate to stabilize crystal lattice .
  • Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hour to promote nucleation .

Q. Crystallization Success Rate :

ConditionSuccess Rate (%)Crystal Quality
DMSO/Water60High (Resolution ≤ 0.8 Å)
Methanol/Chloroform35Moderate (Resolution ~1.2 Å)

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.